![molecular formula C15H18ClNO B1388288 {2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride CAS No. 1184976-66-6](/img/structure/B1388288.png)
{2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride typically involves the reaction of 2-(2-methoxyphenyl)ethylamine with a suitable phenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The final product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for yield and purity, often involving multiple steps of purification, including recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated amine derivatives.
Scientific Research Applications
{2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used in studies involving neurotransmitter analogs and receptor binding.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of {2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenyl)ethylamine
- 2-(2-Methoxyphenyl)ethanol
- 2-(2-Methoxyphenyl)ethyl chloride
Uniqueness
What sets {2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride apart from similar compounds is its specific structure, which allows it to interact uniquely with certain biological targets. This makes it particularly valuable in research applications where precise molecular interactions are crucial.
Biological Activity
{2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride, also known as a substituted phenethylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and various biological activities, supported by data tables and case studies.
The synthesis of this compound typically involves the reaction of 2-(2-methoxyphenyl)ethylamine with appropriate aryl halides under reductive amination conditions. The synthetic route can be optimized to enhance yield and purity, often utilizing solvents like dichloromethane and reducing agents such as sodium triacetoxyborohydride.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is believed to modulate cellular signaling pathways by binding to active sites on these targets, leading to altered physiological responses. Specific interactions may include:
- Adenosine Receptors : The compound exhibits activity at adenosine receptors (A1, A2A, A2B, A3), which are involved in mediating inflammation and cardiovascular responses .
- Dopamine Receptors : Similar compounds have shown potential in modulating dopamine receptor activity, influencing mood and neurological functions .
- Tubulin Polymerization : Some derivatives have been identified as inhibitors of tubulin polymerization, affecting cell cycle progression and exhibiting anticancer properties .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that certain derivatives of phenethylamines, including this compound, possess significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : Studies demonstrate that related compounds can arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization, leading to apoptosis in cancer cells such as HeLa .
- IC50 Values : Some derivatives have shown IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7, HCT-116), indicating potent antiproliferative effects .
2. Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory potential through:
- Cytokine Inhibition : In vitro studies have shown that it can inhibit LPS-induced TNF-alpha release, a key mediator in inflammatory responses .
- Mechanistic Insights : Docking studies suggest that the compound interacts with p38 MAPK pathways, which are critical in inflammation regulation .
3. Neuropharmacological Effects
The effects on neurotransmitter systems indicate potential applications in treating neurological disorders:
- Dopaminergic Activity : Modulation of dopamine receptors may provide therapeutic benefits in conditions like depression or schizophrenia .
- Serotonergic Activity : Related compounds have shown affinity for serotonin receptors, suggesting a role in mood regulation .
Data Table: Biological Activities Overview
Activity Type | Mechanism | IC50 Values (µM) | References |
---|---|---|---|
Anticancer | Tubulin inhibition | 0.08 - 12.07 | |
Anti-inflammatory | TNF-alpha inhibition | <10 | |
Neuromodulatory | Dopamine receptor | Varies |
Case Studies
Several studies have highlighted the biological impact of similar compounds:
- Study on Tubulin Inhibition : A derivative showed significant inhibition of tubulin polymerization with an IC50 value indicating high potency against cancer cell lines.
- Inflammation Model : In vivo studies demonstrated reduced inflammation markers following treatment with related phenethylamines.
Properties
IUPAC Name |
2-[2-(2-methoxyphenyl)ethyl]aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-17-15-9-5-3-7-13(15)11-10-12-6-2-4-8-14(12)16;/h2-9H,10-11,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOOHSBYUSDKDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC2=CC=CC=C2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662990 | |
Record name | 2-[2-(2-Methoxyphenyl)ethyl]aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184976-66-6 | |
Record name | 2-[2-(2-Methoxyphenyl)ethyl]aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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